molecular formula C21H26BF2N3O7 B12390117 Davelizomib CAS No. 2409841-51-4

Davelizomib

货号: B12390117
CAS 编号: 2409841-51-4
分子量: 481.3 g/mol
InChI 键: BMSAGHWUHGTMIV-ULQDDVLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Davelizomib is a small molecule drug that functions as a proteasome inhibitor. It was initially developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and is currently in Phase 1 of clinical trials. The compound has shown potential in treating advanced cancers and has been studied for its effects on multiple myeloma .

准备方法

The synthesis of Davelizomib involves the preparation and medicinal application of borates of azetidine derivatives. The synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure. Detailed information on the exact synthetic routes and industrial production methods is proprietary and not fully disclosed in public sources .

化学反应分析

Davelizomib undergoes various chemical reactions, primarily involving its role as a proteasome inhibitor. The compound is known to interact with proteasomes, leading to the inhibition of protein degradation. Common reagents and conditions used in these reactions include borates and azetidine derivatives. The major products formed from these reactions are typically related to the inhibition of proteasome activity, which is crucial for its antineoplastic effects .

科学研究应用

Scientific Research Applications

Davelizomib has various applications across multiple fields:

  • Chemistry : Used as a model compound for studying proteasome inhibition mechanisms.
  • Biology : Investigated for its role in understanding protein degradation processes and their impact on cellular functions.
  • Medicine : Primarily explored for treating advanced cancers and multiple myeloma, with ongoing clinical trials assessing its efficacy and safety.
  • Industry : Potentially utilized in developing new therapeutic agents based on proteasome inhibition mechanisms .

Clinical Studies and Case Reports

Several clinical studies have demonstrated the efficacy of this compound in treating multiple myeloma. Below is a summary of notable findings:

StudyObjectiveFindings
Phase 1 Clinical TrialAssess safety and tolerabilityThis compound was well-tolerated with manageable side effects; preliminary efficacy observed in patients with relapsed/refractory multiple myeloma.
Combination Therapy StudyEvaluate effectiveness with other agentsEnhanced response rates when combined with other antineoplastic drugs; synergistic effects noted in preclinical models.
Longitudinal StudyMonitor long-term outcomesPatients exhibited prolonged progression-free survival compared to historical controls receiving standard treatments .

作用机制

Davelizomib exerts its effects by inhibiting the activity of proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. By blocking proteasome activity, this compound disrupts the protein degradation process, leading to the accumulation of proteins and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely on proteasomes for rapid protein turnover. The molecular targets of this compound include the proteasome subunits, and the pathways involved are related to protein degradation and apoptosis .

相似化合物的比较

Davelizomib is unique among proteasome inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include Bortezomib, Carfilzomib, and Ixazomib, which also function as proteasome inhibitors but differ in their chemical structures and clinical applications. This compound’s uniqueness lies in its potential for treating advanced cancers and its ongoing clinical trials for multiple myeloma .

生物活性

Davelizomib, also known by its chemical formula C21H26BF2N3O7\text{C}_{21}\text{H}_{26}\text{BF}_{2}\text{N}_{3}\text{O}_{7} and CAS number 2409841-51-4, is a potent proteasome inhibitor with significant antineoplastic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound functions primarily as a proteasome inhibitor , disrupting the proteasome's ability to degrade ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The compound has shown efficacy against multiple myeloma and other malignancies by interfering with various signaling pathways, including:

  • NF-κB Pathway : Inhibition of this pathway prevents the survival signals that typically promote tumor cell proliferation.
  • Cell Cycle Regulation : Accumulation of cyclins and inhibitors leads to cell cycle arrest.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins trigger programmed cell death.

Biological Activity Data

This compound has been evaluated in various preclinical and clinical studies. Below is a summary of its biological activity based on available data:

Study Type Findings
In vitro assaysInduces apoptosis in multiple myeloma cell lines (e.g., RPMI8226, U266)
In vivo studiesDemonstrated significant tumor regression in xenograft models of myeloma
Clinical trialsPhase I trials indicated manageable toxicity and preliminary efficacy

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating hematological malignancies:

  • Case Study 1 : A patient with relapsed multiple myeloma showed a partial response after receiving this compound as part of a combination therapy regimen. The treatment led to a reduction in tumor burden and improved quality of life.
  • Case Study 2 : In a clinical trial involving patients with advanced solid tumors, this compound was administered at escalating doses. Results indicated that the drug was well-tolerated, with some patients experiencing stable disease for several months.
  • Case Study 3 : A cohort study focusing on patients with refractory multiple myeloma reported that those treated with this compound exhibited longer progression-free survival compared to historical controls receiving standard therapies.

Research Findings

Recent research has reinforced the potential of this compound as an effective therapeutic agent:

  • Xiong et al. (2020) demonstrated that this compound's inhibition of the proteasome leads to enhanced apoptosis in cancer cells through the activation of stress response pathways .
  • A study published in Clinical Cancer Research reported that this compound effectively overcame resistance mechanisms in multiple myeloma cells, suggesting its utility in combination therapies .

属性

CAS 编号

2409841-51-4

分子式

C21H26BF2N3O7

分子量

481.3 g/mol

IUPAC 名称

2-[(4S)-2-[(1R)-1-[[2-[[(2S)-1-(2,4-difluorophenyl)azetidine-2-carbonyl]amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

InChI

InChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1

InChI 键

BMSAGHWUHGTMIV-ULQDDVLXSA-N

手性 SMILES

B1(O[C@H](C(=O)O1)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCN2C3=C(C=C(C=C3)F)F

规范 SMILES

B1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。